molecular formula C8H11N5O B1478097 (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 2034154-15-7

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1478097
CAS No.: 2034154-15-7
M. Wt: 193.21 g/mol
InChI Key: JHGJGMFHZLAMID-UHFFFAOYSA-N
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Description

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a well-known scaffold valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities . This core structure is linked to a 1-ethyl-1H-pyrazole moiety and a methanamine group, making it a valuable building block for the synthesis of more complex molecules. Compounds containing the 1,2,4-oxadiazole ring have demonstrated a wide range of biological activities in research settings. For instance, derivatives based on this heterocycle are being explored in neuroscience for their potential as multifunctional agents in Alzheimer's disease research, showing promise as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) . Furthermore, pyrazole-oxadiazole derivatives have been investigated as S1P1 receptor agonists, indicating potential applications in immunology and autoimmune disease research . The integration of these two heterocyclic systems presents a compelling structure-activity profile for researchers developing novel therapeutic candidates. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-13-5-6(4-10-13)8-11-7(3-9)14-12-8/h4-5H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGJGMFHZLAMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a pyrazole ring with an oxadiazole moiety. Its chemical formula is C8H10N4OC_8H_{10}N_4O with a molecular weight of approximately 178.19 g/mol. The structural characteristics contribute to its biological properties, allowing it to interact with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The oxadiazole and pyrazole rings are known to play significant roles in modulating enzyme activity and influencing cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to cancer progression and inflammation.
  • Receptor Interaction : It may interact with receptors involved in cell signaling pathways, affecting cellular responses.
  • Apoptosis Induction : Studies indicate that the compound can trigger apoptosis in cancer cells by increasing caspase activity, which is crucial for programmed cell death.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it demonstrated significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis via caspase activation
HCT116 (Colon)2.41Cell cycle arrest at G1 phase
SK-MEL-2 (Melanoma)0.75Selective inhibition of cancer-related enzymes

These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has exhibited antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL

This suggests potential applications in treating bacterial infections .

Case Studies

Several research studies have investigated the biological effects of this compound:

  • Study on Anticancer Effects : A study published in MDPI reported that derivatives of oxadiazole compounds exhibited significant anticancer activity against MCF-7 and HCT116 cell lines, with mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Assessment : Another study focused on the antimicrobial properties of related pyrazole derivatives showed that modifications in the structure enhanced potency against bacterial strains .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2,4-oxadiazole scaffold is versatile, with substituents significantly influencing physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of 1,2,4-Oxadiazol-5-yl Methanamine Derivatives

Compound Name Substituent at Oxadiazole 3-Position Key Features Evidence ID
Target Compound 1-Ethyl-1H-pyrazol-4-yl Pyrazole with ethyl group N/A
(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine 4-Octylphenyl Hydrophobic alkyl chain
(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methanamine HCl 3-Bromophenyl Electron-withdrawing bromine
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine diHCl Pyridin-4-yl Basic heteroaromatic ring
[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine Pyrazin-2-yl Electron-deficient heterocycle
[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine 4-Methylphenyl Electron-donating methyl group

Key Observations :

  • The target compound’s ethylpyrazole balances moderate hydrophobicity with a compact structure.
  • Electronic Effects : Bromophenyl () and pyrazinyl () substituents introduce electron-withdrawing effects, which may stabilize the oxadiazole ring or influence binding interactions. The ethylpyrazole in the target compound offers a neutral to mildly electron-donating character.
  • Heteroaromatic vs. Aromatic : Pyridyl () and pyrazolyl substituents introduce nitrogen atoms, enabling hydrogen bonding or coordination with biological targets, unlike purely aromatic groups like phenyl.

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Molecular Weight Purity Form Evidence ID
Target Compound ~221.25* N/A Likely solid N/A
(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine 331.46 99% White solid
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 296.55 N/A Hydrochloride salt
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine diHCl 259.13 99% Dihydrochloride

Notes:

  • The target compound’s molecular weight is estimated based on its formula (C₉H₁₃N₅O).
  • Hydrochloride salts () improve solubility, suggesting the target compound may also form stable salts for enhanced bioavailability.

Preparation Methods

Formation of the Pyrazole Ring

  • Starting materials: Ethyl hydrazine derivatives and β-dicarbonyl esters.
  • Reaction: Condensation under reflux in acidic or neutral media to form the 1-ethyl-1H-pyrazol-4-yl intermediate.
  • Characterization: IR and NMR spectra confirm pyrazole formation by characteristic C=N stretching and pyrazolyl proton signals.

Synthesis of the 1,2,4-Oxadiazole Moiety

  • Method: Cyclocondensation of amidoximes with carboxylic acid derivatives or esters leads to the oxadiazole ring closure.
  • Conditions: Typically carried out under reflux in polar solvents with dehydrating agents or catalysts.
  • Outcome: Formation of the 1,2,4-oxadiazole ring attached to the pyrazole moiety.

Introduction of the Methanamine Group

  • Approach: Nucleophilic substitution or reductive amination at the 5-position of the oxadiazole ring.
  • Result: Attachment of the methanamine (-CH2NH2) substituent, completing the core structure.

Formation of the Hydrochloride Salt

  • Procedure: Treatment of the free base with hydrochloric acid in an appropriate solvent.
  • Purpose: Enhances solubility and stability for pharmaceutical and research use.

Representative Synthetic Route (Summary Table)

Step Reaction Type Key Reagents/Conditions Product Intermediate Notes
1 Pyrazole ring formation Ethyl hydrazine + β-dicarbonyl ester, reflux 1-ethyl-1H-pyrazol-4-yl derivative Confirmed by IR/NMR
2 Oxadiazole ring cyclization Amidoxime + carboxylic acid derivative, reflux 1,2,4-oxadiazolyl-pyrazole intermediate Requires dehydrating agent
3 Methanamine group introduction Nucleophilic substitution/reductive amination This compound Optimized for yield and purity
4 Salt formation HCl treatment Hydrochloride salt of final compound Improves solubility and handling

Research Findings and Optimization Notes

  • Yield Optimization: Reaction conditions such as solvent choice (ethanol, acetic acid), temperature control (reflux vs. room temp), and reaction time significantly affect yields.
  • Purity: Purification by recrystallization or chromatography is essential to remove side products, especially after ring formation steps.
  • Spectroscopic Confirmation: IR, 1H NMR, 13C NMR, and mass spectrometry are routinely used to confirm the structure at each stage.
  • Hydrochloride Salt Advantages: The hydrochloride form demonstrates enhanced aqueous solubility, which is critical for biological assays and pharmaceutical formulations.

Comparative Analysis with Related Compounds

Compound Structural Feature Biological Activity/Notes
3-(1-methylpyrazolyl)-1,2,4-oxadiazole Methyl group on pyrazole Antimicrobial, anti-inflammatory
5-(4-chlorophenyl)-1,2,4-oxadiazole Chlorinated phenyl substituent Anticancer properties
3-(phenyl)-1H-pyrazole Phenyl substituent on pyrazole Antimicrobial activity
This compound hydrochloride Ethyl on pyrazole, methanamine group Enhanced solubility and bioactivity potential

The unique combination of pyrazole, oxadiazole, and methanamine groups in the target compound offers a promising scaffold for pharmaceutical research, potentially surpassing related analogs in solubility and biological activity.

Q & A

Q. Table 1: Representative Yields for Analogous Oxadiazoles

SubstituentYield (%)Reference
4-Octylphenyl73–99
Pyridin-4-yl95–97
2-Chlorophenoxy85

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and connectivity (e.g., oxadiazole C=O at ~165–170 ppm, pyrazole protons at δ 6.5–8.0 ppm) .
  • HRMS (ESI+) : Validates molecular weight (e.g., calculated m/z 235.12 for C9_9H14_{14}N4_4O) .
  • IR Spectroscopy : Identifies functional groups (e.g., oxadiazole ring vibration at ~950–1000 cm1^{-1}) .

Advanced: How does the substitution pattern on the oxadiazole and pyrazole rings modulate biological activity?

Answer:

  • Oxadiazole Core : The electron-deficient nature enhances binding to enzymatic pockets (e.g., kinase ATP-binding sites). Fluorine or chloro substituents improve metabolic stability .
  • Pyrazole Substituents : The 1-ethyl group on pyrazole increases lipophilicity, enhancing membrane permeability. Positional isomerism (e.g., 3- vs. 4-substituted pyrazole) alters target selectivity .
  • Case Study : Analogous compounds with 3-fluorophenyl groups show 10-fold higher Pim-1 kinase inhibition (IC50_{50} = 0.5 μM) compared to unsubstituted analogs .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

  • Standardized Assays : Use consistent in vitro models (e.g., Pim-1 kinase inhibition assays with ATP concentration fixed at 100 μM) .
  • Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out batch variability .
  • Meta-Analysis : Compare datasets using tools like PCA to identify confounding variables (e.g., cell line differences in cytotoxicity studies) .

Basic: What in vitro assays are recommended for evaluating kinase inhibition potential?

Answer:

  • Kinase-Glo Luminescent Assay : Measures ATP depletion to quantify inhibition (e.g., Pim-1, IC50_{50} values reported for analogs in 0.1–10 μM range) .
  • Cellular Proliferation Assays : Use cancer cell lines (e.g., HCT-116) with MTT or resazurin-based readouts .

Advanced: How can computational modeling elucidate interactions with targets like acetylcholinesterase?

Answer:

  • Docking Studies (AutoDock Vina) : Predict binding poses using crystal structures (PDB: 4EY7). The oxadiazole ring often forms π-π interactions with Trp86 .
  • MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Key hydrogen bonds with Ser125 and His447 are critical for activity .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

  • Solubility : Moderately soluble in DMSO (>10 mM); aqueous solubility improves at pH <5 (e.g., HCl salt forms) .
  • Stability : Stable in PBS (pH 7.4) for 24h at 37°C; degrades in acidic media (t1/2_{1/2} = 8h at pH 2) .

Q. Table 2: Stability in Common Solvents

SolventStability (24h, RT)
DMSO>95%
Ethanol>90%
Water70–80% (pH 7.4)

Advanced: How do structural analogs compare in pharmacokinetic properties?

Answer:

  • LogP : Ethyl-pyrazole analogs (LogP ~2.5) exhibit better BBB penetration than phenyl derivatives (LogP ~3.5) .
  • Metabolism : Fluorinated analogs resist CYP3A4-mediated oxidation, increasing plasma half-life (e.g., t1/2_{1/2} = 6h vs. 2h for non-fluorinated) .

Basic: What purification techniques optimize post-synthetic isolation?

Answer:

  • Flash Chromatography : Use gradient elution (e.g., 20–50% EtOAc in hexane) for polar impurities .
  • Recrystallization : Ethanol/water (1:3) yields >95% purity crystals .

Advanced: What challenges arise in designing enantiomerically pure forms, and how are they addressed?

Answer:

  • Chiral Centers : Introduce asymmetric synthesis via Evans auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) .
  • Analytical Chiral HPLC : Use columns like Chiralpak IA-3 to assess enantiomeric excess (>99% achieved with SFC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

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